molecular formula C23H25FN2O3 B11051388 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No. B11051388
M. Wt: 396.5 g/mol
InChI Key: WNGWRYDWLJBBCT-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and fluorophenyl and methoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction, facilitated by catalysts or under specific reaction conditions.

    Attachment of the Methoxybenzyl Group: This can be achieved through alkylation reactions, where the methoxybenzyl group is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, potentially forming alcohols.

    Substitution: The fluorophenyl and methoxybenzyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrrolidine-2,5-dione derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying ligand-receptor interactions.

Medicine

In medicine, 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may enhance binding affinity and specificity, while the piperidine ring could influence the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(benzyl)pyrrolidine-2,5-dione
  • 3-[4-(4-Chlorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione
  • 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is unique due to the presence of both the fluorophenyl and methoxybenzyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct entity in its class.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperidin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25FN2O3/c1-29-20-8-2-16(3-9-20)15-26-22(27)14-21(23(26)28)25-12-10-18(11-13-25)17-4-6-19(24)7-5-17/h2-9,18,21H,10-15H2,1H3

InChI Key

WNGWRYDWLJBBCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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